molecular formula C19H17BrN2O3 B14983517 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide

Cat. No.: B14983517
M. Wt: 401.3 g/mol
InChI Key: OVJSGPIOERBMJQ-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide is a complex organic compound that features a bromophenyl group, an oxazole ring, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction involving a bromophenyl-substituted precursor. The propoxybenzamide group is then introduced through a nucleophilic substitution reaction. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability of the production process. Additionally, green chemistry principles may be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide involves its interaction with specific molecular targets. The oxazole ring and bromophenyl group are key functional groups that enable the compound to bind to target proteins or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide

InChI

InChI=1S/C19H17BrN2O3/c1-2-10-24-16-5-3-4-14(11-16)19(23)21-18-12-17(22-25-18)13-6-8-15(20)9-7-13/h3-9,11-12H,2,10H2,1H3,(H,21,23)

InChI Key

OVJSGPIOERBMJQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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